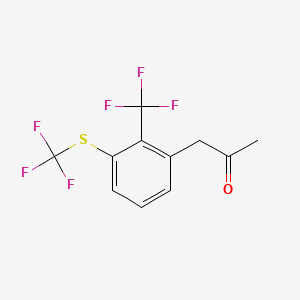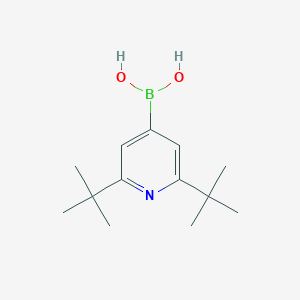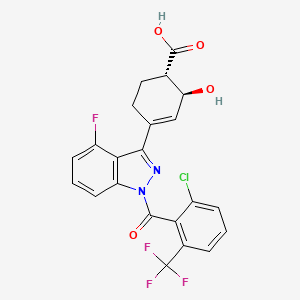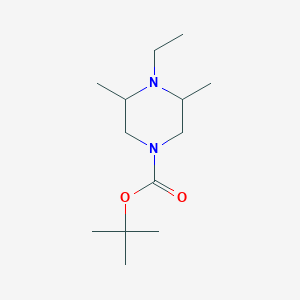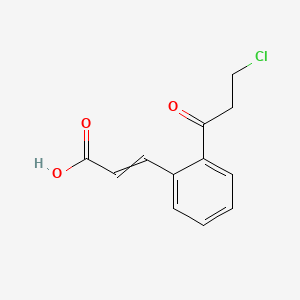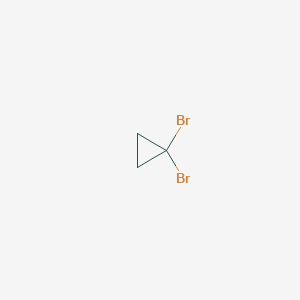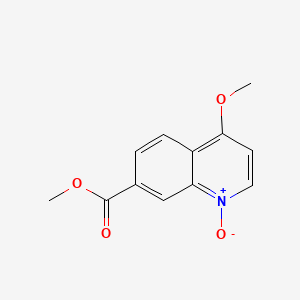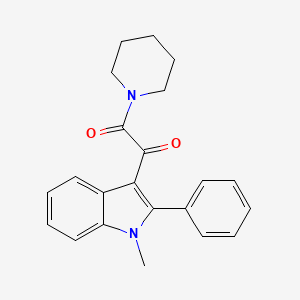
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a piperidine ring, and a diketone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Formation of the Diketone Moiety: The diketone moiety can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions: 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The diketone moiety can undergo further oxidation to form carboxylic acids.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The piperidine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Addition: Grignard reagents, organolithium reagents, or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Addition: Various adducts depending on the nucleophile used.
科学的研究の応用
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The indole core is known to interact with biological macromolecules through π-π stacking and hydrogen bonding interactions. The piperidine ring may enhance the compound’s binding affinity and selectivity for specific targets. The diketone moiety may participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can be compared with other indole derivatives, such as:
1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone: Lacks the piperidine ring and diketone moiety, resulting in different chemical and biological properties.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethane-1,2-dione: Contains a morpholine ring instead of a piperidine ring, which may affect its reactivity and biological activity.
1-(1-Methyl-2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione:
The uniqueness of this compound lies in its combination of an indole core, a piperidine ring, and a diketone moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
102313-73-5 |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C22H22N2O2/c1-23-18-13-7-6-12-17(18)19(20(23)16-10-4-2-5-11-16)21(25)22(26)24-14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
InChIキー |
GCRMRAGMNYYIBR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



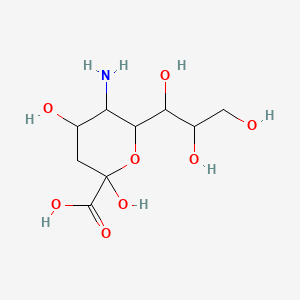
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)

